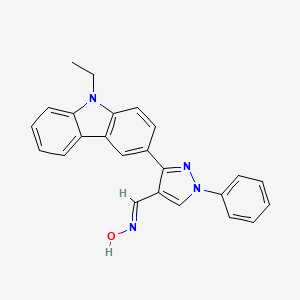

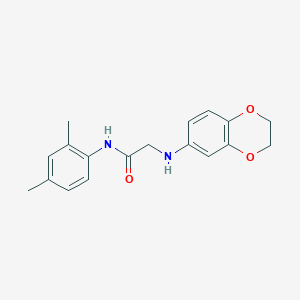

![molecular formula C22H23N3O B5524636 6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)

6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine, also known as CBL0137, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. This compound was first synthesized by a team of researchers at the Institute of Chemical Biology and Fundamental Medicine in Russia. Since then, it has been the subject of numerous scientific studies, with researchers investigating its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.

Applications De Recherche Scientifique

Catalytic Applications

Compounds structurally related to 6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine have been investigated for their catalytic properties. For instance, stable N-functionalized 'pincer' bis carbene ligands and their ruthenium complexes show catalytic activity in transfer hydrogenation of carbonyl compounds, highlighting their potential in catalysis and synthetic chemistry (Danopoulos et al., 2002).

Polymer Science

In polymer science, novel polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability, alongside significant solubility in various solvents. These materials, developed from diamine monomers incorporating pyridine units, are amorphous and exhibit high glass-transition temperatures, indicating their utility in high-performance polymer applications (Zhang et al., 2005); (Wang et al., 2006).

Drug Design and Pharmacology

Research on pyridine and fused pyridine derivatives, including those with structural similarities to the query compound, has explored their potential in drug design and pharmacology. For instance, novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines have been achieved, with these compounds displaying potential for further pharmacological exploration (Katritzky et al., 2000).

Material Science

In material science, the synthesis and characterization of imidazole- and alkylamine-ligated iron(II,III) chlorin complexes offer insights into histidine and lysine coordination to iron in dihydroporphyrin-containing proteins. These studies contribute to our understanding of metal-ligand interactions in biological systems and their synthetic mimics (Huff et al., 1993).

Sensing Applications

The development of chemosensors for fluoride ions using 2,6-bis(2-benzimidazolyl)pyridine showcases the application of pyridine-based compounds in detecting anionic species. This work emphasizes the role of such compounds in environmental monitoring and analytical chemistry (Chetia & Iyer, 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-butyl-2,5-dihydropyrrol-1-yl)-(2-phenylimidazo[1,2-a]pyridin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c1-2-3-10-19-11-7-14-25(19)22(26)18-12-13-21-23-20(16-24(21)15-18)17-8-5-4-6-9-17/h4-9,11-13,15-16,19H,2-3,10,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLMMSNKSJHYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C=CCN1C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5524554.png)

![3-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524565.png)

![6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524572.png)

![2-[(2-nitro-2-phenylvinyl)thio]pyridine](/img/structure/B5524582.png)

![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)

![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)